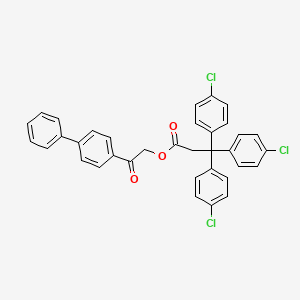
2-(Biphenyl-4-yl)-2-oxoethyl 3,3,3-tris(4-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,3,3-tris(4-chlorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes biphényle et chlorophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3,3,3-tris(4-chlorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle implique généralement plusieurs étapes, commençant par la préparation des précurseurs biphényle et chlorophényle. Les étapes clés comprennent :
Formation de l’acétate de biphényl-4-yle : Cela implique l’estérification de l’acide biphényl-4-carboxylique avec l’anhydride acétique en présence d’un catalyseur tel que l’acide sulfurique.
Préparation de l’acide 3,3,3-tris(4-chlorophényl)propanoïque : Cette étape implique l’alkylation de Friedel-Crafts du 4-chlorobenzène avec l’acide 3,3,3-trichloropropanoïque en utilisant le chlorure d’aluminium comme catalyseur.
Réaction de couplage : L’étape finale implique le couplage de l’acétate de biphényl-4-yle avec l’acide 3,3,3-tris(4-chlorophényl)propanoïque en présence d’une base telle que l’hydroxyde de sodium pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,3,3-tris(4-chlorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d’acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la formation d’alcools ou d’alcanes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes chlorophényle, en utilisant des réactifs tels que le méthylate de sodium ou le cyanure de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, alcanes.
Substitution : Dérivés biphényliques substitués.
Applications de la recherche scientifique
Le 3,3,3-tris(4-chlorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigué pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules ayant des cibles biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux, notamment des polymères et des revêtements.
Applications De Recherche Scientifique
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
Le mécanisme d’action du 3,3,3-tris(4-chlorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes biphényle et chlorophényle peuvent faciliter la liaison aux poches hydrophobes des protéines, tandis que la fonctionnalité ester peut subir une hydrolyse pour libérer des métabolites actifs. Ces interactions peuvent moduler les voies biologiques, ce qui conduit aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
3,3,3-tris(4-fluorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle : Structure similaire, mais avec des atomes de fluor au lieu de chlore.
3,3,3-tris(4-bromophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle : Structure similaire, mais avec des atomes de brome au lieu de chlore.
Unicité
Le 3,3,3-tris(4-chlorophényl)propanoate de 2-(biphényl-4-yl)-2-oxoéthyle est unique en raison de la présence de plusieurs groupes chlorophényle, ce qui peut améliorer sa réactivité et son activité biologique par rapport à ses analogues fluorés ou bromés. La disposition spécifique de ces groupes peut également influencer ses propriétés physiques, telles que sa solubilité et son point de fusion.
Propriétés
Formule moléculaire |
C35H25Cl3O3 |
|---|---|
Poids moléculaire |
599.9 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 3,3,3-tris(4-chlorophenyl)propanoate |
InChI |
InChI=1S/C35H25Cl3O3/c36-30-16-10-27(11-17-30)35(28-12-18-31(37)19-13-28,29-14-20-32(38)21-15-29)22-34(40)41-23-33(39)26-8-6-25(7-9-26)24-4-2-1-3-5-24/h1-21H,22-23H2 |
Clé InChI |
QIJHRXRXBADOAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CC(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11695891.png)
![1-(4-Methylphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11695894.png)
![Propyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11695905.png)
![(2Z)-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11695907.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-tert-butylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695920.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11695923.png)
![N'-[(E)-{3-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11695925.png)
![ethyl (2Z)-2-[1-(acetyloxy)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695927.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11695928.png)
![2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11695935.png)
![2-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695938.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695943.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11695946.png)
